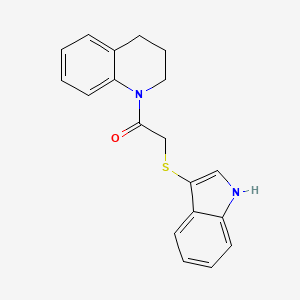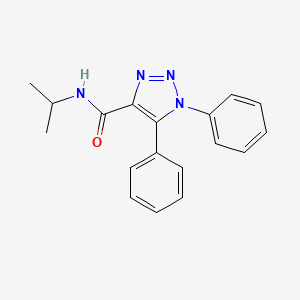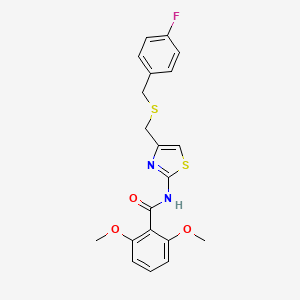
N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide, commonly known as CDP-choline, is a nootropic compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. CDP-choline is a synthetic compound that is structurally similar to phosphatidylcholine, a phospholipid that is essential for brain function. In
Applications De Recherche Scientifique
Metabolic Activation Pathways in Herbicides
The study of chloroacetamide herbicides, including N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide, reveals the complex metabolic activation pathways that contribute to their carcinogenic effects in rats. This class of herbicides undergoes metabolic activation leading to DNA-reactive products, suggesting a potential risk associated with their use and emphasizing the need for understanding their metabolism in human and rat liver microsomes. The metabolic pathway involves the transformation of these compounds into intermediates like CDEPA and CMEPA, which are then bioactivated to carcinogenic products. This research highlights the importance of studying the metabolic pathways of herbicides to assess their environmental and health impacts (Coleman et al., 2000).
Anticancer Drug Synthesis and Molecular Docking
N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide serves as a key component in the synthesis of anticancer drugs. A study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, demonstrates the potential of using such compounds in developing treatments targeting cancer cells. Molecular docking analysis confirmed the anticancer activity by targeting the VEGFr receptor, showing the compound's capability to interact with cancer-related molecular targets. This finding underscores the chemical's utility in creating effective anticancer therapeutics (Sharma et al., 2018).
Cholinesterase Inhibition for Neurodegenerative Diseases
Research into N-aryl derivatives of certain acetamides, including structures similar to N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide, has shown promising results in the field of neurodegenerative disease treatment. Specifically, these compounds exhibit moderate to good inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer's disease. The inhibition of these enzymes is a potential therapeutic strategy for managing symptoms associated with Alzheimer's and other neurodegenerative disorders. The study not only highlights the compounds' effectiveness but also provides insight into their molecular interactions through docking studies, offering a pathway for developing new treatments (Riaz et al., 2020).
Biodegradation of Herbicides
The environmental fate of chloroacetamide herbicides, which include compounds like N-(2-(4-chlorobenzoyl)phenyl)-2-(diethylamino)acetamide, is a growing concern due to their persistence and potential toxic effects. A study focusing on the biodegradation of Alachlor, a chloroacetamide herbicide, by a newly isolated bacterium, sheds light on a novel degradation pathway. This pathway begins with the breakdown of Alachlor to 2-chloro-N-(2,6-diethylphenyl) acetamide and further to less harmful products, demonstrating a microbial approach to mitigating the environmental impact of these herbicides. The efficient degradation of Alachlor by Acinetobacter sp. suggests the potential for bioremediation strategies in contaminated environments (Lee & Kim, 2022).
Propriétés
IUPAC Name |
N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-22(4-2)13-18(23)21-17-8-6-5-7-16(17)19(24)14-9-11-15(20)12-10-14/h5-12H,3-4,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHOSMHRESMRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorobenzoyl)phenyl]-2-(diethylamino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate](/img/structure/B2669230.png)

![N-[[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2669232.png)

![N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2669234.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2669236.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2669239.png)
![1-(Chloromethyl)-3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2669240.png)
![1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2669241.png)
![N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2669244.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2669248.png)
![Lithium;triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2669251.png)
![[3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenyl](1-pyrrolidinyl)methanone](/img/structure/B2669253.png)